ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Overview
Description
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, or ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, is a heterocyclic compound containing an oxazine (1,4-benzoxazine) ring and a carboxylic acid ester group. It is an important intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. The compound has also been used as a starting material in the synthesis of other heterocyclic compounds.
Scientific Research Applications
Anti-Cancer Research
Compounds related to ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate have been explored for their potential anti-cancer properties. For instance, derivatives of dihydro-2H-benzoxazines are being studied for their ability to inhibit cancer cell growth and could be used in the design of novel anti-cancer agents .
Antifungal Applications
The structural analogs of the compound have shown substantial antifungal activity against various phytopathogenic fungi. This suggests that ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate could also be synthesized and tested for similar antifungal properties .
Diabetes Treatment Research
Derivatives of dihydro-2H compounds have been used as building blocks in the synthesis of antidiabetic drugs like glimepiride. This indicates a potential application of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate in the development of new treatments for diabetes .
Neuropharmacology
Some dihydro-2H-benzoxazine derivatives have been tested as allosteric modulators of kainate receptors, which are involved in synaptic transmission in the nervous system. This suggests possible research applications in neuropharmacology and the treatment of neurological disorders .
Enantioselective Synthesis
The compound’s enantiomers could be synthesized and evaluated for their potential in enantioselective synthesis processes, which are crucial for producing optically active pharmaceuticals with high purity .
Mechanism of Action
Mode of Action
It is known that the compound belongs to the 1,4-benzoxazine class of molecules . These molecules typically interact with their targets through the formation of an oxazine ring . The interaction with the target and any resulting changes would depend on the specific target involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness.
properties
IUPAC Name |
ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-14-11(13)10-7-12-8-5-3-4-6-9(8)15-10/h3-6,10,12H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYXHLIMQKWPIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944898 | |
Record name | Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22244-22-0 | |
Record name | Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22244-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022244220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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